TB500
Overview
Description
TB500, also known as Thymosin Beta 4, is a synthetic peptide that has garnered significant attention for its regenerative properties. It is a fragment of a naturally occurring protein found in virtually all human and animal cells. This compound is known for its ability to promote cell migration, differentiation, and proliferation, which makes it a valuable compound in the fields of wound healing, muscle repair, and tissue regeneration .
Preparation Methods
Synthetic Routes and Reaction Conditions: TB500 is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Activation: The carboxyl group of the amino acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain, which is anchored to a solid resin.
Deprotection: The protecting group on the amino group of the newly added amino acid is removed, allowing the next amino acid to be added.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In industrial settings, this compound is produced using automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide sequences simultaneously, increasing efficiency and yield. The synthesized peptide is then subjected to rigorous quality control measures, including mass spectrometry and amino acid analysis, to ensure purity and consistency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at methionine residues, which can affect its stability and activity.
Reduction: Reduction reactions can be used to reverse oxidation and restore the peptide’s functionality.
Substitution: Amino acid substitution can be employed to modify the peptide’s properties, such as increasing its stability or enhancing its binding affinity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) and performic acid are commonly used to oxidize methionine residues.
Reducing Agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to reduce oxidized methionine residues.
Substitution Reagents: Amino acid derivatives and coupling reagents like DCC and BOP are used for amino acid substitution.
Major Products:
Oxidized this compound: Formed when methionine residues are oxidized.
Reduced this compound: Formed when oxidized methionine residues are reduced back to their original state.
Modified this compound: Formed when amino acid substitutions are introduced to alter the peptide’s properties
Scientific Research Applications
TB500 has a wide range of scientific research applications, including:
Wound Healing: this compound promotes the migration and proliferation of cells involved in wound healing, such as keratinocytes and fibroblasts. .
Muscle Repair: this compound accelerates muscle repair by promoting the differentiation of myoblasts into mature muscle cells. .
Cardiovascular Health: this compound has been shown to improve cardiovascular health by promoting the repair of damaged heart tissue and enhancing blood vessel formation
Anti-Inflammatory Effects: this compound reduces inflammation by modulating the activity of inflammatory cytokines and promoting the resolution of inflammation
Neuroprotection: this compound has potential neuroprotective effects, as it promotes the survival and differentiation of neural cells
Mechanism of Action
TB500 exerts its effects through several mechanisms:
Actin Regulation: this compound upregulates the cell-building protein actin, which is crucial for cell structure and movement. .
Angiogenesis: this compound promotes angiogenesis by stimulating the formation of new blood vessels. .
Stem Cell Mobilization: this compound enhances the mobilization and recruitment of stem cells to sites of injury, facilitating tissue repair and regeneration
Anti-Inflammatory Effects: this compound modulates the activity of inflammatory cytokines, reducing inflammation and promoting the resolution of inflammatory responses
Comparison with Similar Compounds
TB500 is often compared to other peptides with similar regenerative properties, such as:
Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H68N10O14/c1-19(2)18-27(42-22(5)51)35(58)44-23(10-6-8-16-39)32(55)43-24(11-7-9-17-40)33(56)47-30(20(3)49)36(59)45-25(13-15-29(53)54)34(57)48-31(21(4)50)37(60)46-26(38(61)62)12-14-28(41)52/h19-21,23-27,30-31,49-50H,6-18,39-40H2,1-5H3,(H2,41,52)(H,42,51)(H,43,55)(H,44,58)(H,45,59)(H,46,60)(H,47,56)(H,48,57)(H,53,54)(H,61,62)/t20-,21-,23+,24+,25+,26+,27+,30+,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKDNDYYIZUVCZ-ZQNQAVPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H68N10O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885340-08-9 | |
Record name | TB-500 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885340089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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